2-Fluoro-3-methylquinoxaline
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Overview
Description
2-Fluoro-3-methylquinoxaline is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities .
Preparation Methods
The synthesis of 2-Fluoro-3-methylquinoxaline involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-fluoroaniline and 1,2-dicarbonyl compounds can yield this compound . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored .
Chemical Reactions Analysis
2-Fluoro-3-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxalines .
Scientific Research Applications
2-Fluoro-3-methylquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylquinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach its targets more effectively .
Comparison with Similar Compounds
2-Fluoro-3-methylquinoxaline can be compared with other fluorinated quinoxalines and quinolines. Similar compounds include:
3-Fluoroquinoline: Known for its antibacterial properties.
2-Fluoroquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
What sets this compound apart is its unique combination of a fluorine atom and a methyl group, which enhances its biological activity and chemical stability .
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2-fluoro-3-methylquinoxaline |
InChI |
InChI=1S/C9H7FN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 |
InChI Key |
QZOFHGRCSSJICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1F |
Origin of Product |
United States |
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